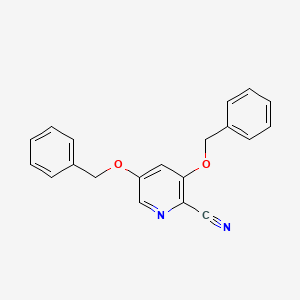

3,5-Bis(benzyloxy)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(phenylmethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEIDMMMZMELLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705390 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000025-92-2 | |

| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a picolinonitrile core flanked by two benzyloxy groups, offers a unique combination of reactive sites, making it a versatile building block for the construction of more complex molecules with potential therapeutic applications. The strategic placement of the nitrile and benzyloxy functionalities allows for a wide range of chemical transformations, providing access to a diverse array of novel compounds. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic considerations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 316.35 g/mol | [2] |

| CAS Number | 1000025-92-2 | [2] |

| Appearance | Solid (at room temperature) | Inferred from related compounds |

| Purity | ≥96% (commercially available) | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the benzyl groups, as well as the methylene protons of the benzyloxy groups. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine and benzene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

C≡N stretch (nitrile): A sharp absorption band is expected in the region of 2220-2260 cm⁻¹.

-

C-O-C stretch (ether): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ region.

-

C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

=C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

-CH₂- stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (316.35). Fragmentation patterns would likely involve the loss of benzyl groups or other characteristic fragments.

Experimental Protocols

Proposed Synthesis Workflow

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Bis(benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the versatile chemical intermediate, 3,5-Bis(benzyloxy)picolinonitrile. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined spectroscopic data for this specific compound is not publicly available. Therefore, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, alongside a detailed, literature-derived experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to similar benzyloxypyridine and picolinonitrile derivatives.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 1H | H-6 (Pyridine) |

| ~7.45 - 7.30 | m | 10H | Phenyl H's (2 x C₆H₅) |

| ~7.20 | d | 1H | H-4 (Pyridine) |

| ~5.20 | s | 2H | O-CH₂ (C5) |

| ~5.15 | s | 2H | O-CH₂ (C3) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-5 (Pyridine) |

| ~155 | C-3 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~136 | Quaternary Phenyl C's |

| ~129 - 127 | Phenyl C's |

| ~118 | C-4 (Pyridine) |

| ~116 | CN |

| ~115 | C-2 (Pyridine) |

| ~72 | O-CH₂ (C5) |

| ~71 | O-CH₂ (C3) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2225 | Medium | C≡N Stretch |

| ~1600, 1495, 1455 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-CH₂ Stretch |

| ~1100 | Strong | C-O Stretch |

| ~740, 695 | Strong | Aromatic C-H Bend (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 316.12 | [M]⁺ (Molecular Ion) |

| 225.08 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Synthetic Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,5-dihydroxypicolinonitrile. The following is a detailed experimental protocol adapted from procedures for analogous compounds.

Step 1: Dibenzylation of 3,5-Dihydroxypicolinonitrile

-

Materials:

-

3,5-Dihydroxypicolinonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3,5-dihydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Step 2: Characterization

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The obtained spectra are expected to align with the predicted data presented above.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material. The key transformation is the Williamson ether synthesis to introduce the two benzyloxy groups onto the pyridine ring.

Caption: Synthetic workflow for this compound.

Signaling Pathway and Biological Activity

Currently, there is no specific information available in the public domain regarding the direct involvement of this compound in any signaling pathways or its specific biological activities. However, the picolinonitrile scaffold is a known pharmacophore present in various biologically active molecules. This compound serves as a valuable intermediate for the synthesis of more complex molecules that may be investigated for their therapeutic potential.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Role in drug discovery logical flow.

This guide provides a comprehensive starting point for researchers interested in this compound. While experimental data is currently lacking in the literature, the predicted data and synthetic protocols offer a solid foundation for its synthesis and future investigation.

An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3,5-bis(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and provides a framework for its laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the formation of the key intermediate, 3,5-dihydroxypicolinonitrile, followed by a subsequent O-benzylation reaction.

Logical Relationship of the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 3,5-Dihydroxypicolinonitrile (Intermediate)

2.1.1. Cyano-amination of Furfural to form 2-Amino-2-(furan-2-yl)acetonitrile

-

Reaction: Furfural is reacted with an ammonia source and a cyanide source to yield 2-amino-2-(furan-2-yl)acetonitrile.

-

Reagents and Solvents:

-

Furfural

-

Ammonia (aqueous solution or gas)

-

Hydrogen cyanide or a cyanide salt (e.g., sodium cyanide)

-

Solvent: Water or an alcohol/water mixture

-

-

Procedure:

-

In a well-ventilated fume hood, furfural is dissolved in the chosen solvent.

-

The solution is cooled in an ice bath.

-

Ammonia is added, followed by the slow addition of the cyanide source.

-

The reaction mixture is stirred at a low temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product, 2-amino-2-(furan-2-yl)acetonitrile, is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which may be used in the next step without further purification.

-

2.1.2. Bromination and Rearrangement to 3,5-Dihydroxypicolinonitrile

-

Reaction: 2-Amino-2-(furan-2-yl)acetonitrile undergoes a rearrangement and aromatization in the presence of bromine to form 3,5-dihydroxypicolinonitrile.

-

Reagents and Solvents:

-

2-Amino-2-(furan-2-yl)acetonitrile

-

Bromine

-

Solvent: Water or an aqueous acidic solution

-

-

Procedure:

-

2-Amino-2-(furan-2-yl)acetonitrile is dissolved in the aqueous solvent.

-

The solution is cooled in an ice bath.

-

A solution of bromine in the same solvent is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

The combined organic extracts are dried, and the solvent is evaporated.

-

The crude 3,5-dihydroxypicolinonitrile is purified by column chromatography on silica gel.

-

Step 2: O-Benzylation to this compound (Final Product)

The final step involves the protection of the two hydroxyl groups of 3,5-dihydroxypicolinonitrile via a Williamson ether synthesis using benzyl bromide. This procedure is based on a general method for the benzylation of dihydroxy aromatic compounds.

-

Reaction: 3,5-Dihydroxypicolinonitrile is reacted with benzyl bromide in the presence of a base to yield this compound.

-

Reagents and Solvents:

-

3,5-Dihydroxypicolinonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Solvent: Acetone or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3,5-dihydroxypicolinonitrile in the chosen solvent, anhydrous potassium carbonate is added.

-

The mixture is stirred at room temperature for a short period.

-

Benzyl bromide (2.2 equivalents) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. It is important to note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Reagent(s) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Furfural | NH₃, HCN | 2-Amino-2-(furan-2-yl)acetonitrile | Water/Alcohol | 0 - 25 | 4 - 8 | 70 - 85 |

| 1b | 2-Amino-2-(furan-2-yl)acetonitrile | Br₂ | 3,5-Dihydroxypicolinonitrile | Water | 0 - 25 | 6 - 12 | 40 - 60 |

| 2 | 3,5-Dihydroxypicolinonitrile | Benzyl bromide, K₂CO₃ | This compound | Acetone/DMF | Reflux | 8 - 16 | 75 - 90 |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 3,5-Bis(benzyloxy)picolinonitrile, a key intermediate in various pharmaceutical and materials science research applications. This document outlines a multi-step synthesis beginning with a commercially available pyridine derivative, culminating in the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative characterized by two benzyloxy groups at the 3 and 5 positions and a nitrile group at the 2 position. This unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The synthesis of this compound necessitates a carefully planned route, starting from readily accessible precursors. This guide focuses on a proposed synthetic pathway, detailing the necessary starting materials and experimental procedures.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a three-step sequence starting from 3,5-dibromopyridine. This pathway involves the introduction of the nitrile group, followed by the displacement of the bromine atoms with hydroxyl groups, and finally, the protection of these hydroxyls as benzyl ethers.

Caption: Proposed synthetic pathway for this compound.

Starting Materials and Reagents

The successful execution of this synthesis requires the following key starting materials and reagents. It is recommended to use analytical grade reagents and anhydrous solvents where specified.

| Compound Name | Molecular Formula | CAS Number | Supplier | Purity |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 625-92-3 | Commercially Available | ≥98% |

| Copper(I) Cyanide | CuCN | 544-92-3 | Commercially Available | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Commercially Available | Anhydrous, ≥99.8% |

| Sodium Hydroxide | NaOH | 1310-73-2 | Commercially Available | ≥97% |

| Copper(I) Oxide | Cu₂O | 1317-39-1 | Commercially Available | ≥99% |

| Benzyl Bromide | C₇H₇Br | 100-39-0 | Commercially Available | ≥98% |

| Potassium Carbonate | K₂CO₃ | 584-08-7 | Commercially Available | Anhydrous, ≥99% |

| Acetone | C₃H₆O | 67-64-1 | Commercially Available | Anhydrous, ≥99.5% |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3,5-Dibromo-2-cyanopyridine

This step involves the cyanation of 3,5-dibromopyridine using copper(I) cyanide in a polar aprotic solvent.

Reaction Scheme:

3,5-Dibromopyridine + CuCN → 3,5-Dibromo-2-cyanopyridine

Procedure:

-

To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dibromopyridine (1 equivalent) and N,N-dimethylformamide (DMF, 10 mL per gram of 3,5-dibromopyridine).

-

Stir the mixture at room temperature until the 3,5-dibromopyridine is fully dissolved.

-

Add copper(I) cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 150 °C and maintain this temperature for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine and water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3,5-Dibromopyridine | 236.88 | 1.0 | User Defined |

| Copper(I) Cyanide | 89.56 | 1.2 | Calculated |

| N,N-Dimethylformamide | 73.09 | - | As per protocol |

| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |

| 3,5-Dibromo-2-cyanopyridine | 261.89 | Calculated | ~70-80% |

Step 2: Synthesis of 3,5-Dihydroxypicolinonitrile

This step involves the displacement of the bromine atoms with hydroxyl groups via a copper-catalyzed hydroxylation reaction.

Reaction Scheme:

3,5-Dibromo-2-cyanopyridine + NaOH → 3,5-Dihydroxypicolinonitrile

Procedure:

-

In a pressure vessel, combine 3,5-dibromo-2-cyanopyridine (1 equivalent), sodium hydroxide (2.5 equivalents), and copper(I) oxide (0.1 equivalents).

-

Add a mixture of water and DMF (1:1 v/v) to the vessel.

-

Seal the vessel and heat the reaction mixture to 120 °C for 12 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3,5-Dibromo-2-cyanopyridine | 261.89 | 1.0 | User Defined |

| Sodium Hydroxide | 40.00 | 2.5 | Calculated |

| Copper(I) Oxide | 143.09 | 0.1 | Calculated |

| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |

| 3,5-Dihydroxypicolinonitrile | 136.11 | Calculated | ~60-70% |

Step 3: Synthesis of this compound

The final step is the benzylation of the hydroxyl groups of 3,5-dihydroxypicolinonitrile using benzyl bromide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

Reaction Scheme:

3,5-Dihydroxypicolinonitrile + 2 Benzyl Bromide → this compound

Caption: Mechanism of the Williamson ether synthesis for the benzylation step.

Procedure:

-

To a round-bottom flask, add 3,5-dihydroxypicolinonitrile (1 equivalent) and anhydrous acetone (20 mL per gram of starting material).

-

Add anhydrous potassium carbonate (2.5 equivalents) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3,5-Dihydroxypicolinonitrile | 136.11 | 1.0 | User Defined |

| Potassium Carbonate | 138.21 | 2.5 | Calculated |

| Benzyl Bromide | 171.04 | 2.2 | Calculated |

| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |

| This compound | 316.36 | Calculated | ~80-90% |

Safety Considerations

-

Cyanides: Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: DMF and acetone are flammable. Avoid open flames and ensure proper ventilation.

-

Pressure Reactions: The hydroxylation step is performed under pressure. Use a properly rated and maintained pressure vessel and follow all safety protocols for high-pressure reactions.

Conclusion

This technical guide outlines a feasible synthetic route for the preparation of this compound from commercially available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. While the synthesis of the key intermediate, 3,5-dihydroxypicolinonitrile, is based on established chemical transformations, optimization of reaction conditions may be necessary to achieve the desired yields and purity. Adherence to safety protocols is paramount throughout the synthesis.

The Rising Profile of Benzyloxy-Substituted Pyridines in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, benzyloxy-substituted pyridines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and a summary of quantitative activity data are presented to facilitate further investigation and drug development efforts in this area.

Anticancer Activity: Targeting Key Cellular Pathways

Benzyloxy-substituted pyridine derivatives have shown significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical enzymes and disruption of essential cellular processes, such as tubulin polymerization and key signaling cascades.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various benzyloxy-substituted pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Notes |

| Pyridine Derivative 1 | Murine Melanoma (B16F10) | 41.12 - 61.11 | A series of 1,2,4-triazole pyridine derivatives were tested.[1] |

| Compound TP6 | Murine Melanoma (B16F10) | Potent Activity | Exhibited the highest activity in the series.[1] |

| Sulfonamide Isoxazolo[5,4-b]pyridine 2 | Breast Carcinoma (MCF7) | 152.56 µg/mL | - |

| Sulfonamide Isoxazolo[5,4-b]pyridine 5 | Breast Carcinoma (MCF7) | 161.08 µg/mL | - |

| Endophytic A. fumigatus compound | Various Cancer Cell Lines | 0.061–0.072 mg/mL | Antiproliferative activity.[2] |

| Epothilone from A. fumigatus EFBL | HepG-2, MCF-7, LS174T | 6.4, 8.7, 10.21 | Stabilizes microtubule arrays and arrests cell division at G2-M.[2] |

Antimicrobial Activity: A New Frontier

Beyond their anticancer potential, benzyloxy-substituted pyridines are also being explored for their antimicrobial properties. Research in this area is still emerging, but initial findings suggest that these compounds could be developed into novel antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives against various microbial strains.

| Compound/Reference | Microbial Strain | MIC (mg/mL) | IC50 (µg/mL) | Notes |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 0.069 ± 0.0034 - 1.12 ± 0.052 | - | Produced by Aspergillus fumigatus nHF-01.[2] |

| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | 8.925 ± 0.39 - 17.85 ± 0.78 | - | Produced by Aspergillus fumigatus nHF-01.[2] |

| Alkyl Pyridine Derivate EA-02-011 | 3T3 mouse embryonic fibroblast | - | 10.7 ± 2 | Exhibited the lowest IC50, indicating higher cytotoxicity.[3] |

| Sulfonamide Isoxazolo[5,4-b]pyridine 2 & 5 | Pseudomonas aeruginosa (ATCC 27853) | - | - | Active at doses of 125, 250, and 500 µg.[4] |

| Sulfonamide Isoxazolo[5,4-b]pyridine 2 & 5 | Escherichia coli (ATCC 25922) | - | - | Active at doses of 125, 250, and 500 µg.[4] |

Enzyme Inhibition: A Key Mechanism of Action

A significant portion of the biological activity of benzyloxy-substituted pyridines can be attributed to their ability to inhibit specific enzymes. This targeted inhibition disrupts cellular processes that are often dysregulated in disease states, making these compounds attractive candidates for drug development.

Quantitative Enzyme Inhibition Data

This table summarizes the inhibitory activity of benzyloxy-substituted pyridine derivatives against various enzymes, with IC50 values indicating their potency.

| Compound ID/Reference | Enzyme Target | IC50 (nM) | Notes |

| Aminopyridine analogue 5 | VRK1-FL | 260 | Potency determined by enzyme inhibition assay.[5] |

| Aminopyridine analogue 19 | VRK1-FL | 674 | - |

| Lead compound 4 | mTOR kinase | 17.52 ± 3.67 | Most effective among the five lead compounds tested.[6] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of benzyloxy-substituted pyridines.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

-

96-well microtiter plates

-

Test compound (benzyloxy-substituted pyridine derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Appropriate cancer cell line and culture medium

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of compounds that target specific kinases, which are often dysregulated in cancer.

Materials:

-

Recombinant kinase (e.g., EGFR, PI3K)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (benzyloxy-substituted pyridine derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the benzyloxy-substituted pyridine derivative. Prepare the kinase, substrate, and ATP solutions in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer effects of benzyloxy-substituted pyridines are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Several studies suggest that benzyloxy-substituted pyridine derivatives can exert their anticancer effects by inhibiting components of this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by benzyloxy-substituted pyridines.

This diagram illustrates how benzyloxy-substituted pyridines can inhibit the PI3K/Akt pathway, leading to a decrease in cell proliferation and survival. By targeting key kinases like PI3K and Akt, these compounds can effectively halt the downstream signaling cascade that promotes tumor growth.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel benzyloxy-substituted pyridine derivatives.

Caption: A generalized workflow for the discovery and development of anticancer benzyloxy-pyridines.

This workflow provides a systematic approach, starting from the synthesis of the compounds, followed by initial cytotoxicity screening to identify potent "hits." Subsequently, detailed mechanism of action studies are conducted to elucidate their biological targets and affected signaling pathways. Promising candidates then undergo lead optimization to improve their pharmacological properties before advancing to preclinical development.

Conclusion

Benzyloxy-substituted pyridines represent a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with their ability to selectively inhibit key enzymes, underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective benzyloxy-pyridine-based drugs. As research continues to unravel the intricate mechanisms underlying their biological activities, this class of compounds is poised to make a significant impact on the future of medicine.

References

- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 2. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Potential Therapeutic Targets for Picolinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Picolinonitrile, a pyridine ring substituted with a cyano group, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, showing promise in the development of novel therapeutics for various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of picolinonitrile derivatives, with a focus on oncology and neurodegenerative disorders. The information presented herein is intended to facilitate further research and drug development efforts in this promising area.

Core Therapeutic Areas and Molecular Targets

Picolinonitrile derivatives have primarily been investigated for their potential as anticancer and neuroprotective agents. The core of their therapeutic efficacy lies in their ability to interact with and modulate the activity of various key proteins involved in disease pathogenesis.

In Oncology:

The anticancer activity of picolinonitrile derivatives is often attributed to their ability to inhibit key enzymes and proteins that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. Several key targets have been identified:

-

Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Picolinonitrile derivatives have been designed as potent dual inhibitors of PI3K and mTOR.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Picolinonitrile-based compounds have shown significant inhibitory activity against VEGFR-2.[2][3]

-

Survivin: As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in regulating cell division and inhibiting apoptosis. Its overexpression is associated with cancer progression and resistance to therapy.[3][4] Certain 3-cyanopyridine derivatives have been identified as effective modulators of survivin.[4]

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[3]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3]

-

PIM-1 Kinase: This serine/threonine kinase is involved in the regulation of cell survival and proliferation and is considered a valid target in oncology.[3]

In Neurodegenerative Diseases:

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development.[5][6] Picolinonitrile derivatives are being explored as multi-target ligands to address the complex pathology of these conditions.[5] Key targets in this area include:

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of Parkinson's disease.[5]

-

Cholinesterases (ChEs): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[5]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various picolinonitrile derivatives against their respective targets and cancer cell lines.

Table 1: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [1]

| Compound | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) |

| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |

| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |

| LY294002 (Control) | - | - | - | - |

| Afinitor (Control) | - | - | - | - |

Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of Picolinamide-Based Derivatives [2]

| Compound | VEGFR-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 8a | - | - | 21.6 |

| 8d | - | 16.2 | - |

| 8j | - | 12.5 | 20.6 |

| 8l | 0.29 | 13.2 | 18.2 |

| 8k | - | 15.6 | - |

| 8u | - | - | 22.4 |

Table 3: Cytotoxic Activity of 3-Cyanopyridine Derivatives Against Various Cancer Cell Lines [3][4]

| Compound | Cell Line | GI₅₀ (µM) | IC₅₀ (µM) |

| 19 | Various | 1.06-8.92 | - |

| 29 | HepG-2 | - | < Doxorubicin |

| 37 | PC-3, HepG2, MDA-MB-231 | > 5-FU | - |

| 4d | PC-3 | - | 53 |

| MDA-MB-231 | - | 30 | |

| HepG2 | - | 66 | |

| 5c | PC-3, MDA-MB-231, HepG2 | - | Promising |

| 5e | PC-3, MDA-MB-231, HepG2 | - | > 5-FU |

| 6e | PC-3 | - | 35.9 |

| MDA-MB-231 | - | 23.4 | |

| HepG2 | - | 40.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating picolinonitrile derivatives.

In Vitro Kinase Inhibition Assays

-

VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 is typically measured using a kinase assay kit. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower signal indicates higher kinase activity and less inhibition. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[2]

-

PI3K/mTOR Kinase Assay: The inhibitory potency against PI3K isoforms and mTOR can be determined using various commercially available assay kits, often based on fluorescence or luminescence detection of ATP consumption or ADP production during the kinase reaction. Compounds are tested at various concentrations to calculate their IC₅₀ values.[1]

Cell-Based Assays

-

Cytotoxicity Assay (SRB Assay): The antiproliferative activity of the compounds is commonly evaluated using the sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Cells are seeded in 96-well plates, treated with different concentrations of the test compounds for a specified period (e.g., 48-72 hours), and then fixed and stained with SRB. The absorbance is read on a plate reader to determine the cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.[4]

-

Cell Cycle Analysis: To investigate the effect of compounds on the cell cycle, flow cytometry is employed. Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[3]

-

Apoptosis Assay (Annexin V-FITC): The induction of apoptosis is assessed using an Annexin V-FITC apoptosis detection kit. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Cells are treated with the compound, stained with Annexin V-FITC and a viability dye (like propidium iodide), and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins. Cells are treated with the test compounds, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., survivin, Bcl-2, Bax, caspases), followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands are then visualized using a chemiluminescent substrate and quantified.[3][4]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of picolinonitrile derivatives.

Caption: Inhibition of the PI3K/mTOR signaling pathway by picolinonitrile derivatives.

Caption: Picolinonitrile derivatives targeting the VEGFR-2 signaling pathway to inhibit angiogenesis.

Caption: Experimental workflow for assessing apoptosis induction by picolinonitrile derivatives.

Caption: Mechanism of action of picolinonitrile derivatives as survivin modulators.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-bis(benzyloxy)picolinonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols, and the potential applications of this versatile intermediate in the development of novel therapeutics.

Introduction

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in drug discovery. The nitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making it a valuable handle for chemical elaboration. Furthermore, the pyridine ring is a common motif in many biologically active compounds. The specific substitution pattern of this compound, with two benzyloxy groups, offers opportunities for further modification through debenzylation to reveal hydroxyl groups, which can be functionalized to modulate the physicochemical and pharmacological properties of target molecules.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available 3,5-dihydroxypyridine. The synthesis involves a three-step sequence: O-benzylation, regioselective bromination at the 2-position, and subsequent cyanation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(benzyloxy)pyridine

This step involves the Williamson ether synthesis to protect the hydroxyl groups of 3,5-dihydroxypyridine with benzyl groups.

-

Materials:

-

3,5-Dihydroxypyridine

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 3,5-dihydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-bis(benzyloxy)pyridine.

-

| Parameter | Value |

| Reactants | 3,5-Dihydroxypyridine, Benzyl bromide, Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 2-Bromo-3,5-bis(benzyloxy)pyridine

This step involves the regioselective bromination of the electron-rich pyridine ring at the 2-position using N-bromosuccinimide.

-

Materials:

-

3,5-Bis(benzyloxy)pyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate

-

Dichloromethane

-

-

Procedure:

-

Dissolve 3,5-bis(benzyloxy)pyridine (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3,5-bis(benzyloxy)pyridine.

-

| Parameter | Value |

| Reactants | 3,5-Bis(benzyloxy)pyridine, N-Bromosuccinimide |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | 70-80% |

Step 3: Synthesis of this compound

The final step is a palladium-catalyzed cyanation of the 2-bromopyridine derivative.

-

Materials:

-

2-Bromo-3,5-bis(benzyloxy)pyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a solution of 2-bromo-3,5-bis(benzyloxy)pyridine (1.0 eq) in DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 120 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

| Parameter | Value |

| Reactants | 2-Bromo-3,5-bis(benzyloxy)pyridine, Zinc cyanide |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 12 hours |

| Typical Yield | 60-75% |

Applications as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The nitrile group can be readily converted into other functional groups, and the benzyloxy groups can be deprotected to reveal hydroxyl groups for further derivatization.

Caption: Potential transformations of this compound.

Synthesis of Substituted Picolinamide Derivatives

The nitrile group can be hydrolyzed to a primary amide, which is a common pharmacophore. Subsequent debenzylation would yield 3,5-dihydroxypicolinamide, a scaffold that can be further functionalized at the hydroxyl positions to explore structure-activity relationships.

Synthesis of Tetrazole-Containing Compounds

The nitrile can undergo a [3+2] cycloaddition with an azide source, such as sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Synthesis of Picolinamine Derivatives

Reduction of the nitrile group provides the corresponding primary amine. This amino group can then be used in a variety of coupling reactions to introduce diverse substituents.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its preparation via a straightforward three-step sequence from 3,5-dihydroxypyridine makes it an accessible building block for medicinal chemistry programs. The strategic placement of the nitrile and benzyloxy groups allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide provides the necessary foundational knowledge for researchers to effectively utilize this important molecule in their synthetic endeavors.

Introduction: The Electronic Influence of the Pyridine Ring

An In-depth Technical Guide to the Reactivity of the Cyano Group in Picolinonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the cyano group in picolinonitriles (cyanopyridines). The presence of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the nitrile moiety. This document details key transformations, presents quantitative data, outlines experimental protocols, and illustrates reaction pathways, serving as a critical resource for professionals in chemical synthesis and medicinal chemistry.

Picolinonitriles are a class of pyridine derivatives where a cyano (–C≡N) group is attached to the pyridine ring. The cyano group is inherently polar, with the carbon atom being electrophilic due to the electron-withdrawing nature of the nitrogen atom.[1][2] This electrophilicity is further modulated by the position of the cyano group relative to the nitrogen atom in the pyridine ring. The pyridine nitrogen is electron-withdrawing, which enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack compared to benzonitrile.[3][4] This heightened reactivity is fundamental to the synthetic utility of picolinonitriles in constructing more complex molecules, particularly in the development of pharmaceuticals.[5][6]

Key Reactions of the Cyano Group

The enhanced electrophilicity of the cyano carbon in picolinonitriles allows for a variety of chemical transformations. The most significant of these include hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions.

Hydrolysis: Pathway to Amides and Carboxylic Acids

The hydrolysis of picolinonitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to a picolinamide, followed by further hydrolysis to the corresponding picolinic acid.[7][8] This transformation can be catalyzed by acids, bases, or metal complexes.[7][9]

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[7][10]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon, forming an intermediate that, upon protonation, yields the amide.[7]

-

Metal-Catalyzed Hydration: Homogeneous transition metal catalysts, particularly those involving platinum or ruthenium, can efficiently hydrate nitriles to amides, often under mild conditions and with high selectivity, preventing over-hydrolysis to the carboxylic acid.[9][11] The mechanism generally involves the coordination of the nitrile to the metal center, which activates it for nucleophilic attack by water.[9]

Caption: General pathway for the hydrolysis of picolinonitriles.

Reduction: Synthesis of Aminomethylpyridines

The reduction of the cyano group in picolinonitriles provides a direct route to primary amines, specifically aminomethylpyridines, which are valuable building blocks in medicinal chemistry.[1] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[2] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon.[2]

Caption: Reduction of picolinonitriles to primary amines using LiAlH₄.

Nucleophilic Addition of Organometallic Reagents

Grignard reagents (R'-MgX) readily add to the cyano group of picolinonitriles to form ketones after acidic workup.[2] The organometallic reagent acts as a potent nucleophile, attacking the nitrile carbon to form an intermediate imine salt. This salt is then hydrolyzed in the presence of acid to yield the corresponding ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: Synthesis of pyridyl ketones via Grignard addition to picolinonitriles.

Cycloaddition Reactions

While less common for unactivated nitriles, the cyano group can participate as a 2π component (dienophile or enophile) in pericyclic reactions, particularly in intramolecular settings, to form heterocyclic systems.[12] These formal [2+2+2] cycloadditions provide elegant, atom-efficient routes to complex fused pyridine derivatives.[12][13] For instance, a cascade reaction can be initiated involving a propargylic ene reaction, followed by an intramolecular Diels-Alder reaction where the cyano group acts as the dienophile.[12] In some cases, the cyano group can even serve as the enophilic π-bond in an intramolecular propargylic ene reaction, which is an unusual mode of reactivity.[12]

Quantitative Data Summary

The following tables summarize yields for the synthesis of various substituted picolinonitriles, demonstrating the feasibility of these reactions.

Table 1: Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles [14][15]

| Product | Procedure | Yield (%) |

| 3-Hydroxy-4-(p-tolyl)picolinonitrile | A | 84 |

| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | A | 84 |

| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | B | 57 |

| 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile | A | 74 |

| 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile | B | 48 |

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of substituted picolinonitriles.

General Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles (Procedure A)[14][15]

This protocol describes a stepwise method for synthesizing substituted picolinonitriles.

Caption: Stepwise workflow for the synthesis of 3-hydroxy-4-aryl picolinonitriles.

Methodology:

-

Step 1: To a solution of the starting 4-propargylaminoisoxazole in THF, add triethylamine (Et₃N), the corresponding aryl iodide, copper(I) iodide (CuI), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent.

-

The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the isoxazolopyridine intermediate.

-

Step 2: The isolated intermediate is dissolved in ethanol (EtOH).

-

Sodium ethoxide (NaOEt) is added, and the mixture is heated to reflux for approximately 1 hour.

-

After cooling, the reaction is neutralized with 1 M HCl.

-

The mixture is extracted, the organic layers are dried and concentrated, and the final product is purified by column chromatography.

One-Pot Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles (Procedure B)[14][15]

Methodology:

-

Follow steps 1-3 from Procedure A for the initial coupling reaction.

-

After the initial reaction is complete, sodium ethoxide (NaOEt) is added directly to the reaction mixture.

-

The mixture is then heated to reflux for 1 hour.

-

The reaction is cooled, worked up, and purified as described in steps 7-8 of Procedure A to yield the final product.

Applications in Drug Development

The functional groups derived from the reactions of picolinonitriles are prevalent in a wide range of biologically active molecules.[6][16]

-

Amides: The picolinamide scaffold is a key structural feature in numerous pharmaceuticals.

-

Amines: Primary amines derived from picolinitrile reduction are crucial intermediates for creating compounds that can interact with biological targets, such as enzymes.[17]

-

Ketones: Pyridyl ketones serve as versatile precursors for more complex heterocyclic systems used in drug discovery.

The ability to selectively functionalize the picolinonitrile core allows medicinal chemists to fine-tune the physicochemical properties (e.g., solubility, membrane permeability) and biological activity of drug candidates.[5][17] For example, 5-formylpicolinonitrile is a valuable intermediate in medicinal chemistry, with its formyl group being convertible to an amine, a critical element for interacting with enzyme catalytic sites.[17]

Conclusion

The cyano group in picolinonitriles exhibits a rich and versatile reactivity, significantly influenced by the electronic effects of the pyridine ring. Key transformations such as hydrolysis, reduction, and nucleophilic additions provide reliable pathways to synthetically valuable amides, amines, and ketones. Furthermore, the participation of the cyano group in cycloaddition reactions opens avenues for the construction of complex polycyclic systems. A thorough understanding of these reactions, supported by detailed protocols and quantitative data, is essential for researchers engaged in organic synthesis and the development of novel therapeutics.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Ch20 : RCONH2 to other derivatives [chem.ucalgary.ca]

- 11. scispace.com [scispace.com]

- 12. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 5-Formylpicolinonitrile | 131747-68-7 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of 3,5-Disubstituted Picolinonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted picolinonitriles, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations, offering reliable methods for accessing this important molecular scaffold.

Introduction

Picolinonitriles, or 2-cyanopyridines, are valuable intermediates in the synthesis of a wide range of functionalized molecules, including pharmaceuticals, agrochemicals, and novel materials. The nitrile group serves as a versatile handle for further chemical modifications. The presence of substituents at the 3- and 5-positions of the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, which is crucial in drug design and development. This document details two primary methodologies for the synthesis of 3,5-disubstituted picolinonitriles: direct cyanation of a substituted pyridine and cyanation of a di-substituted halopyridine.

Data Summary

The following table summarizes the quantitative data for the synthesis of representative 3,5-disubstituted picolinonitriles using the protocols detailed in this document.

| Entry | Starting Material | Product | Method | Reagents | Yield (%) |

| 1 | 3,5-Dimethylpyridine | 3,5-Dimethyl-2-pyridinecarbonitrile | Direct Cyanation | 1. Nitric Acid, Trifluoroacetic Anhydride2. Potassium Cyanide | 82%[1] |

| 2 | 2,5-Dibromo-3-methylpyridine | 5-Bromo-3-methylpicolinonitrile | Cyanide Displacement | Copper(I) Cyanide | 57.6%[2] |

Experimental Protocols

Protocol 1: Direct Cyanation of 3,5-Dimethylpyridine

This protocol describes the synthesis of 3,5-dimethyl-2-pyridinecarbonitrile from 3,5-dimethylpyridine via an activation step followed by treatment with a cyanide salt.[1]

Materials:

-

3,5-Dimethylpyridine

-

Concentrated Nitric Acid (HNO₃)

-

Trifluoroacetic Anhydride (TFAA)

-

Potassium Cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: In a round-bottom flask, dissolve 3,5-dimethylpyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid (1.1 eq) to the solution.

-

Following the addition of nitric acid, add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in water.

-

Add the aqueous potassium cyanide solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-2-pyridinecarbonitrile.[1]

Protocol 2: Synthesis of 5-Bromo-3-methylpicolinonitrile from 2,5-Dibromo-3-methylpyridine

This protocol details the synthesis of 5-bromo-3-methylpicolinonitrile via a cyanide displacement reaction from 2,5-dibromo-3-methylpyridine.[2]

Materials:

-

2,5-Dibromo-3-methylpyridine

-

Copper(I) Cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in dimethylformamide, add copper(I) cyanide (1.0 eq).[2]

-

Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours.[2]

-

Work-up: Upon completion of the reaction, partition the mixture between ethyl acetate and water.[2]

-

Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[2]

-

Purification: Concentrate the filtrate and purify by column chromatography to yield 5-bromo-3-methylpicolinonitrile as a white solid.[2]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of 3,5-disubstituted picolinonitriles.

Caption: Workflow for Direct Cyanation of 3,5-Disubstituted Pyridines.

Caption: Workflow for Cyanide Displacement from 2-Halopyridines.

Alternative Synthetic Routes

Another prominent method for the synthesis of picolinonitriles is the Sandmeyer reaction .[3][4][5] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4] This approach would be applicable to a 3,5-disubstituted-2-aminopyridine precursor. The general steps involve diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C), followed by the addition of a copper(I) cyanide solution.[6]

Caption: General Workflow for the Sandmeyer Reaction.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. 5-bromo-3-methylpicolinonitrile | 156072-86-5 [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-methylpicolinonitrile | 474824-78-7 | Benchchem [benchchem.com]

Application Notes & Protocols: Benzyl Protection of Hydroxypyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyl group (Bn) is a crucial protecting group for hydroxyl functionalities in the synthesis of complex molecules, particularly in pharmaceutical development. Hydroxypyridines, key structural motifs in many bioactive compounds, present a unique challenge for protection due to their ability to exist as tautomers (hydroxypyridine and pyridone forms). This leads to the potential for alkylation at either the nitrogen or oxygen atom, a classic chemical problem known as N- versus O-alkylation.[1] The regioselectivity of the benzylation reaction is highly sensitive to factors such as the hydroxypyridine isomer, counterion, solvent, and alkylating agent.[2] This document provides detailed methodologies and protocols for the selective benzyl protection of hydroxypyridines.

Core Concept: Tautomerism and Regioselectivity

2- and 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers. The position of this equilibrium is influenced by the solvent and other conditions. This ambident nucleophilic nature is the root of the selectivity challenge.

-

O-Alkylation: Generally favored by conditions that promote the hydroxyl form and use "hard" electrophiles. Silver salts, for instance, are known to promote O-alkylation of 2-pyridones.[2]

-

N-Alkylation: Generally favored by conditions that promote the pyridone form. Alkaline metal salts often favor N-alkylation.[2] A catalyst- and base-free approach has also been shown to be highly selective for N-alkylation.[3]

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

Methodology Selection Workflow

Choosing the correct benzylation methodology depends on the substrate and the desired outcome (O- vs. N-protection). The following diagram outlines a general decision-making process.

Caption: Decision workflow for selecting a benzylation method.

Application Notes and Data

Benzylation of 2-Hydroxypyridines (2-Pyridones)

This isomer is the most studied due to the pronounced competition between N- and O-alkylation.

Selective O-Benzylation: A novel and highly effective method for the selective O-benzylation of 2-pyridones utilizes a ternary system of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA).[2] This method tolerates a wide range of functional groups on the benzyl halide.[2] Conventional methods often employ silver salts (Ag₂O, Ag₂CO₃) to favor O-alkylation.[2]

Table 1: Zinc-Mediated O-Benzylation of 2-Oxo-1,2-dihydropyridines with Substituted Benzyl Halides [2] Standard Conditions: 2-oxo-1,2-dihydropyridine (1a), benzyl halide (1.2 equiv.), ZnO (0.3 equiv.), ZnCl₂ (0.1 equiv.), DIEA (2.0 equiv.), Toluene, 110 °C, 24h, Argon atm.

| Entry | Benzyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | 3a | 85 |

| 2 | 4-Methylbenzyl bromide | 3b | 89 |

| 3 | 4-Chlorobenzyl chloride | 3c | 81 |

| 4 | 4-Bromobenzyl bromide | 3d | 83 |

| 5 | 4-Nitrobenzyl bromide | 3f | 79 |

| 6 | 4-Methoxybenzyl chloride | 3g | 82 |

Selective N-Benzylation: N-alkylation is often achieved under base-free conditions by simply heating the 2-hydroxypyridine with a benzyl halide.[3] The regioselectivity can also be controlled by the heating technique (microwave vs. conventional) and the leaving group on the benzyl halide.[4] Palladium-catalyzed "borrowing hydrogen" strategies using benzyl alcohols as the alkylating agent also provide an atom-economical route to N-benzylated products.[5]

Benzylation of 3-Hydroxypyridines

3-Hydroxypyridine primarily reacts at the nitrogen atom, as the hydroxyl group is more phenolic and less acidic than the N-H in the pyridone tautomers of 2- and 4-isomers. The typical product of direct benzylation is the N-benzyl-3-hydroxypyridinium salt.

N-Benzylation to Pyridinium Salt: The reaction is commonly performed by treating 3-hydroxypyridine with a benzyl halide in a hydrocarbon solvent like toluene or xylene at elevated temperatures.[6] This quaternary ammonium salt is a key intermediate in the synthesis of N-benzyl-3-hydroxypiperidine, a precursor for pharmaceuticals like Benidipine.[7][8] The subsequent reduction of the pyridine ring can be achieved with reagents like sodium borohydride or through catalytic hydrogenation.[6][8][9]

Table 2: Conditions for N-Benzylation of 3-Hydroxypyridine

| Benzylating Agent | Solvent | Temperature | Product | Reference |

| Benzyl chloride | Toluene | 100-110 °C (reflux) | 1-benzyl-3-hydroxypyridinium chloride | [6] |

| Benzyl chloride | (Not specified) | (Not specified) | N-benzyl-3-hydroxypyridinium quaternary salt | [8] |

| Benzyl chloroformate | (Not specified) | (Not specified) | 1-benzyloxycarbonyl-5-hydroxy-2-piperideine (via reduction) | [10] |

Benzylation of 4-Hydroxypyridines (4-Pyridones)

Similar to 2-hydroxypyridine, the 4-isomer exists in tautomeric equilibrium with 4-pyridone. The principles of controlling N- versus O-alkylation are therefore similar.

Detailed Experimental Protocols

Caption: General experimental workflow for a benzylation reaction.

Protocol 1: General O-Benzylation via Williamson Synthesis

This protocol is adapted from standard procedures for benzylation of hydroxyl groups.[11]

-

Preparation: Dissolve the hydroxypyridine substrate (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 5-10 mL/mmol) in a flame-dried flask under an argon atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv.) portion-wise.

-

Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (BnBr, 1.2 equiv.) dropwise to the stirring suspension.

-

Reaction: Allow the reaction mixture to warm gradually to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by cooling to 0 °C and adding water or saturated ammonium chloride solution.

-